molecular formula C14H14N4O2S3 B10988063 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B10988063
M. Wt: 366.5 g/mol
InChI Key: NHPFFNLSSLDZRP-UHFFFAOYSA-N
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Description

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound with the CAS Registry Number 1224169-68-9 and a molecular formula of C14H14N4O2S3, corresponding to a molecular weight of 366.48 g/mol . Its structure features a thieno[2,3-d]pyrimidine core, a significant pharmacophore in medicinal chemistry, linked to a 4-methyl-1,3-thiazol-2-yl group via an acetamide sulfanyl bridge. While specific biological data for this exact molecule is limited in the public domain, its structural components are highly relevant in modern drug discovery. Pyrimidine derivatives, particularly those within the thienopyrimidine family, are extensively investigated for their potential as kinase inhibitors . Recent patent literature highlights bifunctional compounds containing pyrimidine derivatives that are designed for targeted protein degradation, specifically towards cyclin-dependent kinase 2 (CDK2) via the ubiquitin-proteasome pathway . CDK2 is a critical regulator of cell cycle progression, and its abnormal activation is a recognized mechanism of resistance to CDK4/6 inhibitors in certain cancers, such as hormone receptor-positive breast cancer . Therefore, this compound serves as a valuable chemical building block or potential pharmacologic tool for researchers exploring novel therapeutic strategies in oncology, specifically in the development of targeted protein degraders and inhibitors for cell cycle-related kinases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H14N4O2S3

Molecular Weight

366.5 g/mol

IUPAC Name

2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H14N4O2S3/c1-7-4-22-14(15-7)18-11(19)6-21-5-10-16-12(20)9-3-8(2)23-13(9)17-10/h3-4H,5-6H2,1-2H3,(H,15,18,19)(H,16,17,20)

InChI Key

NHPFFNLSSLDZRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NC(=CS3)C

Origin of Product

United States

Preparation Methods

Gewald Reaction-Based Cyclization

The Gewald reaction is widely employed to construct the thieno[2,3-d]pyrimidine core. Ethyl 2-amino-4-methylthiophene-3-carboxylate (1) is synthesized via condensation of 1-(4-nitrophenoxy)propan-2-one, ethyl cyanoacetate, and sulfur in ethanol with piperidine as a catalyst. Cyclization of this intermediate with urea or thiourea under acidic conditions yields 4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2(1H)-one (2).

Key Reaction Conditions

  • Temperature : Reflux in ethanol or acetic acid

  • Catalysts : Piperidine (for Gewald reaction), HCl (for cyclization)

  • Yield : 65–78%

Chlorination of the Pyrimidinone Intermediate

To activate the core for subsequent functionalization, the 4-hydroxyl group is replaced with chlorine using phosphorus oxychloride (POCl₃). A mixture of compound 2 and excess POCl₃ is refluxed for 4–12 hours, yielding 4-chloro-6-methylthieno[2,3-d]pyrimidin-2-yl derivative (3).

Optimization Note
Prolonged reflux (>8 hours) improves chlorination efficiency but risks decomposition, necessitating rigorous temperature control.

StepReagentsConditionsYield
SubstitutionMercaptoethanol, K₂CO₃Reflux in acetone, 8 h72%
OxidationH₂O₂, HClRT, 2 h85%

Direct Alkylation with Methanethiol

Alternative methods employ methanethiol gas under alkaline conditions, though this approach requires specialized equipment for handling volatile thiols.

Synthesis of the Acetamide Moiety

The N-(4-methyl-1,3-thiazol-2-yl)acetamide sidechain is prepared separately and coupled to the core.

Acetamide Formation

Acetamide derivatives are synthesized via ammonolysis of acetyl chloride or dehydration of ammonium acetate. For the thiazole-linked variant, 2-amino-4-methylthiazole is reacted with acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Characterization Data

  • Molecular Formula : C₇H₉N₃O₂

  • ¹H NMR (DMSO-d₆) : δ 2.15 (s, 3H, CH₃), 2.32 (s, 3H, thiazole-CH₃), 7.21 (s, 1H, thiazole-H)

Coupling to the Thieno[2,3-d]pyrimidine Core

The sulfanyl-methyl intermediate (4) is coupled to N-(4-methyl-1,3-thiazol-2-yl)acetamide via a two-step process:

  • Activation : Treatment of 4 with thionyl chloride (SOCl₂) forms the corresponding sulfonyl chloride.

  • Amidation : Reaction with the acetamide derivative in anhydrous DCM yields the final compound.

Critical Parameters

  • Solvent : Anhydrous DCM or THF

  • Temperature : 0°C (activation), RT (amidation)

  • Yield : 58–67%

Recent Advances in Synthesis Optimization

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for Gewald cyclization from 8 hours to 30 minutes, improving yield to 82%.

Green Chemistry Approaches

Water-ethanol mixtures as solvents and biocatalysts (e.g., lipases) have been explored to minimize waste.

Analytical Characterization

Spectroscopic Data for Final Compound

  • Molecular Formula : C₁₄H₁₄N₄O₂S₃

  • FT-IR (KBr) : 3270 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S)

  • ¹H NMR (CDCl₃) : δ 2.28 (s, 3H, thiazole-CH₃), 3.89 (s, 2H, SCH₂), 6.92 (s, 1H, thieno-H)

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide-pyrimidine hybrids reported in the literature. Below is a comparative analysis based on substituent patterns, physicochemical properties, and synthetic methodologies:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data
Target Compound Thieno[2,3-d]pyrimidine 4-hydroxy, 6-methyl, SCH2CO-N-(4-methylthiazol-2-yl) ~408.5* Not reported Not available
5.6 () Pyrimidin-4(1H)-one 2-(2,3-dichlorophenyl)acetamide, SCH2CO- 344.21 230–232 1H NMR (DMSO-d6): δ 12.50 (NH), 10.10 (NHCO), 7.82 (Ar-H)
Compounds in Pyrimidin-4(1H)-one N-aryl/benzyl/cyclopenta[b]thiophene acetamide ~300–400 (estimated) Not reported Alkylation confirmed via 1H NMR and mass spectrometry

Key Observations:

Thienopyrimidines are known for improved metabolic stability over pyrimidinones in drug design.

Substituent Effects :

  • The 4-methylthiazole group in the target compound introduces a heteroaromatic pharmacophore, contrasting with the 2,3-dichlorophenyl group in compound 5.4. Thiazoles are associated with antimicrobial and kinase-inhibitory activity, while chlorophenyl groups often enhance lipophilicity and target binding .

Synthesis: Both compounds utilize alkylation of a thiopyrimidine intermediate with chloroacetamides. However, the target compound’s synthesis may require specialized conditions due to the steric hindrance of the thienopyrimidine core compared to pyrimidinones .

Physicochemical Properties :

  • The higher molecular weight (~408.5 vs. 344.21) and polarizable sulfur atoms in the target compound suggest reduced solubility in aqueous media compared to compound 5.5. This could influence bioavailability and formulation strategies.

Biological Activity

The compound 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic molecule that features a thieno[2,3-d]pyrimidine core linked to a thiazole moiety through a sulfanyl group. This unique structure suggests potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Characteristics

The molecular structure of the compound can be summarized as follows:

  • Core Structure : Thieno[2,3-d]pyrimidine
  • Functional Groups : Hydroxyl, sulfanyl, thiazole, and acetamide

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit significant biological activities. The thieno[2,3-d]pyrimidine derivatives have been particularly noted for their ability to modulate key enzymatic pathways involved in inflammation and immune responses.

  • Kinase Inhibition : Compounds similar to this one have shown potential as inhibitors of various kinases involved in inflammatory pathways, particularly Interleukin-1 Receptor Associated Kinase (IRAK) .
  • Antimicrobial Properties : The thieno[2,3-d]pyrimidine structure is associated with diverse pharmacological properties, including antimicrobial activity against various pathogens .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives demonstrated significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could effectively inhibit microbial growth .

Inflammatory Response Modulation

Another area of interest is the modulation of inflammatory responses. Compounds derived from thieno[2,3-d]pyrimidine have been shown to inhibit IRAK activity, which is crucial for the innate immune response. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is provided below:

Compound NameStructure FeaturesBiological Activity
4-(1H-1,2,4-triazol-1-ylmethyl)phenylacetamideContains triazole and phenylacetamidePotential kinase inhibitor
6-methylthieno[2,3-d]pyrimidin-4(3H)-oneSimilar thieno structure without triazoleAntimicrobial properties
N-[4-(hydroxy(diphenyl)methyl)triazol-1-yl]phenylacetamideContains diphenyl instead of methylthienoModulates inflammatory responses

This table illustrates how variations in structure can influence biological activity.

Case Studies

Several case studies highlight the effectiveness of thieno[2,3-d]pyrimidine derivatives:

  • Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antimicrobial properties. The most potent compounds showed MIC values comparable to standard antibiotics .
  • Inflammation Models : In vitro studies using cell lines demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokine levels in response to stimulation .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including thioether linkage formation between the thieno[2,3-d]pyrimidine core and acetamide moiety. Key intermediates require controlled coupling of sulfanyl groups under inert atmospheres (e.g., nitrogen) using sodium hydride (NaH) as a base in anhydrous dimethylformamide (DMF) . Reaction temperatures (60–80°C) and solvent purity are critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ensures ≥95% purity .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) confirms regioselectivity of the thioether bond and methylthiazole substitution. High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., observed m/z 448.56 vs. theoretical). Infrared (IR) spectroscopy identifies functional groups like hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) . Purity is assessed via HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What solubility and formulation challenges arise for this compound in biological assays?

  • Methodological Answer : The compound’s low aqueous solubility (common in thienopyrimidine derivatives) necessitates formulation in DMSO for in vitro studies. Dynamic light scattering (DLS) evaluates colloidal stability in buffer systems (e.g., PBS). For in vivo work, nanoemulsions or cyclodextrin complexes improve bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across different assay systems?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell line variability). Standardize protocols using recombinant enzymes (e.g., EGFR kinase) and isogenic cell lines. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thieno[2,3-d]pyrimidine core?

  • Methodological Answer : Systematic modifications include:

  • Core substitution : Replace the 4-hydroxy group with halogens or alkoxy groups to modulate electron density .
  • Thioether linker : Substitute sulfanyl with sulfonyl or sulfonamide to alter steric bulk .
  • Acetamide tail : Introduce heterocycles (e.g., pyridine instead of thiazole) to enhance solubility .
    Use molecular docking (AutoDock Vina) to prioritize analogs predicted to improve target binding (e.g., ATP-binding pockets) .

Q. How can metabolic stability and degradation pathways be characterized for this compound?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the methylthiazole ring). CYP450 inhibition assays (fluorogenic substrates) assess enzyme interactions. For forced degradation, expose to oxidative (H₂O₂), acidic (HCl), and photolytic conditions, followed by HPLC tracking .

Q. What experimental designs are optimal for evaluating in vivo efficacy without toxicity?

  • Methodological Answer : Use a tiered approach:

  • Acute toxicity : Single-dose escalation in rodents (OECD 423), monitoring hematological and histological parameters.
  • Pharmacokinetics : IV/PO administration with serial blood sampling (LC-MS quantitation).
  • Efficacy models : Xenograft tumors (e.g., HCT-116 colorectal cancer) with bioluminescence imaging .

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